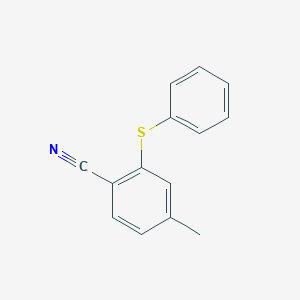

4-Methyl-2-(phenylsulfanyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

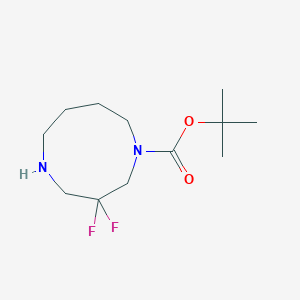

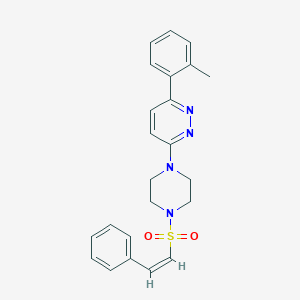

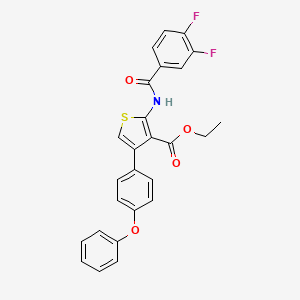

“4-Methyl-2-(phenylsulfanyl)benzonitrile” is a chemical compound with the molecular formula C14H11NS . It has a molecular weight of 225.31 .

Molecular Structure Analysis

The molecular structure of “4-Methyl-2-(phenylsulfanyl)benzonitrile” consists of a benzonitrile group (a benzene ring attached to a nitrile group) and a phenylsulfanyl group (a phenyl ring attached to a sulfur atom), which is further attached to a methyl group .Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

- Rhodium(III)-Catalyzed Cyanation : 4-Methyl-2-(phenylsulfanyl)benzonitrile has been utilized in the synthesis of 2-(Alkylamino)benzonitriles through a rhodium-catalyzed cyanation process. This method highlights the compound's role in facilitating the direct cyanation of the aromatic C-H bond, showcasing its utility in complex chemical syntheses (J. Dong et al., 2015).

Material Science

- High Voltage Lithium Ion Battery : The compound's derivative, 4-(Trifluoromethyl)-benzonitrile, has been reported as a novel electrolyte additive, significantly improving the cyclic stability of LiNi0.5Mn1.5O4 cathodes in high voltage lithium-ion batteries. This application underlines the compound's potential in enhancing energy storage solutions (Wenna Huang et al., 2014).

Pharmacology and Biochemistry

- Antitumor Activity : A new thiazole–pyridine anchored NNN donor and its cobalt(II) complex have been synthesized from a reaction involving 4-(2-bromoacetyl)benzonitrile, demonstrating potent antitumor activity against U937 cancer cells. This highlights the compound's role in developing novel anticancer agents (Pradip K. Bera et al., 2021).

Environmental Chemistry

- Microbially Mediated Abiotic Formation : The compound has been studied in the context of microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification. This research provides insights into the environmental fate of pharmaceuticals and the potential for microbial communities to influence the transformation of chemical compounds in the environment (K. Nödler et al., 2012).

Polymer Science

- Polymer Solar Cells : A perfluorinated compound related to 4-Methyl-2-(phenylsulfanyl)benzonitrile, 4-amino-2-(trifluoromethyl)benzonitrile (ATMB), has been applied as an additive in polymer solar cells, enhancing power conversion efficiency. This application underscores the potential of such compounds in improving the performance of renewable energy technologies (Seonju Jeong et al., 2011).

Propriétés

IUPAC Name |

4-methyl-2-phenylsulfanylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS/c1-11-7-8-12(10-15)14(9-11)16-13-5-3-2-4-6-13/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPCPKAHVMDZMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#N)SC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(phenylsulfanyl)benzonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2944433.png)

![(2R)-2-[2-(cyclohex-1-en-1-yl)acetamido]propanoic acid](/img/structure/B2944440.png)

![Spiro[2H-furo[2,3-b]pyridine-3,2'-oxirane]](/img/structure/B2944441.png)

![(5E)-3-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2944449.png)

![(1'S,4'S)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-one](/img/structure/B2944451.png)